molecular formula C11H13F3O B2915597 (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol CAS No. 2248210-14-0

(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol

Cat. No. B2915597
M. Wt: 218.219
InChI Key: TZNSWAGQPFYXGU-MRVPVSSYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis would involve understanding the three-dimensional arrangement of the atoms in the molecule. This typically involves techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. It’s difficult to predict without more specific information .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would include factors like its melting point, boiling point, solubility, and reactivity. These properties could be determined experimentally .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, flammability, and reactivity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound could involve exploring its potential applications, studying its properties in more detail, and developing more efficient synthesis methods .

properties

IUPAC Name

(2S)-2-[3-(2,2,2-trifluoroethyl)phenyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O/c1-8(7-15)10-4-2-3-9(5-10)6-11(12,13)14/h2-5,8,15H,6-7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNSWAGQPFYXGU-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC=CC(=C1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=CC=CC(=C1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol

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